GSK429286A

Vue d'ensemble

Description

GSK429286A est un inhibiteur sélectif des kinases associées à Rho, ciblant spécifiquement ROCK1 et ROCK2. Ces kinases jouent un rôle crucial dans divers processus cellulaires, notamment la contraction, la motilité, la prolifération et l'apoptose. This compound a montré un potentiel significatif dans la recherche scientifique en raison de sa forte sélectivité et de sa puissance .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

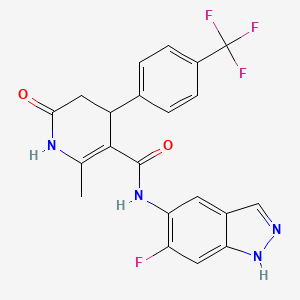

GSK429286A est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La synthèse commence par la préparation du N-(6-fluoro-1H-indazol-5-yl)-6-méthyl-2-oxo-4-[4-(trifluorométhyl)phényl]-3,4-dihydro-1H-pyridine-5-carboxamide. Cet intermédiaire est ensuite soumis à diverses conditions de réaction, notamment le chauffage et le traitement par ultrasons, pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké à -20°C pour maintenir sa stabilité. La solubilité dans le DMSO et l'éthanol est également prise en compte pendant la production pour faciliter son utilisation dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

GSK429286A subit plusieurs types de réactions chimiques, notamment :

Réactions d'inhibition : Il inhibe ROCK1 et ROCK2 en se liant à leurs sites actifs.

Réactions de phosphorylation : Il affecte la phosphorylation de MYPT en Thr850, qui est médiée par ROCK.

Réactifs et conditions courants

Réactifs : Le DMSO, l'éthanol et d'autres solvants sont couramment utilisés pour dissoudre this compound.

Conditions : Le composé est souvent utilisé à des concentrations allant de 1 μM à 10 μM dans diverses études in vitro et in vivo.

Principaux produits formés

Le principal produit formé à partir des réactions impliquant this compound est l'inhibition des activités de ROCK1 et ROCK2, conduisant à des effets en aval sur les processus cellulaires .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de ROCK1 et ROCK2 dans diverses réactions chimiques.

Biologie : Investigated for its effects on cell motility, proliferation, and apoptosis.

Médecine : Explored for potential therapeutic applications in diseases such as hypertension and cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant ROCK1 et ROCK2 .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement ROCK1 et ROCK2. Il se lie aux sites actifs de ces kinases, empêchant leur interaction avec les substrats en aval. Cette inhibition entraîne une réduction de la phosphorylation de MYPT en Thr850, affectant divers processus cellulaires tels que la contraction et la motilité .

Applications De Recherche Scientifique

Anti-Asthmatic Effects

Research Findings:

A study conducted on guinea pigs demonstrated that GSK429286A significantly alleviated symptoms associated with allergic asthma. The compound reduced airway hyperresponsiveness, as measured by specific airway resistance (sRaw), and decreased the frequency of coughs. Additionally, it suppressed inflammatory cytokines such as interleukin-2 (IL-2), IL-4, and IL-5, which are crucial mediators in the pathophysiology of asthma .

Mechanism of Action:

this compound inhibits the Rho-kinase pathway, leading to decreased collagen deposition and remodeling markers such as transforming growth factor beta 1 (TGF-β1) in lung tissues. This suggests a dual action of reducing inflammation and preventing structural changes in the airways .

Table 1: Anti-Asthmatic Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| sRaw (specific airway resistance) | High | Significantly Lowered |

| Cough Frequency | High | Reduced |

| IL-2 Levels | Elevated | Significantly Lowered |

| Collagen III & V Levels | Elevated | Significantly Lowered |

Pro-Angiogenic Properties

Research Findings:

this compound has been identified as having pro-angiogenic properties, enhancing blood flow recovery after limb ischemia. In a study involving mice subjected to hindlimb ischemia, administration of this compound led to improved blood flow recovery as assessed by laser speckle contrast imaging. Histological analysis revealed an increase in new microvessel formation in ischemic muscle regions compared to control groups .

Mechanism of Action:

The compound promotes endothelial cell migration and tube formation, which are essential for new blood vessel development. It was found to be ten times more potent than the classic ROCK inhibitor Fasudil in enhancing endothelial network formation .

Table 2: Pro-Angiogenic Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Blood Flow Recovery | Minimal | Significant Improvement |

| Microvessel Density | Low | High |

| Endothelial Tube Formation | Poor | Robust |

Cancer Therapeutics

Research Insights:

this compound has also been explored for its potential as an anticancer agent due to its role in inhibiting Rho-associated kinases, which are implicated in cancer cell motility and invasion. Molecular dynamics simulations indicated that this compound binds effectively to glycogen synthase kinase-3 beta (GSK3β), suggesting its utility in cancer management .

Drug-Likeness Properties:

The compound exhibits favorable drug-like properties, making it a candidate for further experimental validation in clinical settings targeting various cancers .

Mécanisme D'action

GSK429286A exerts its effects by selectively inhibiting ROCK1 and ROCK2. It binds to the active sites of these kinases, preventing their interaction with downstream substrates. This inhibition leads to reduced phosphorylation of MYPT at Thr850, affecting various cellular processes such as contraction and motility .

Comparaison Avec Des Composés Similaires

Composés similaires

Y-27632 : Another ROCK inhibitor, but less selective compared to GSK429286A.

H-1152 : Similar in function but differs in selectivity and potency.

GSK269962A : Partage des propriétés inhibitrices similaires mais a des profils pharmacocinétiques différents .

Unicité

This compound se distingue par sa forte sélectivité pour ROCK1 et ROCK2, ce qui en fait un outil précieux dans la recherche. Sa biodisponibilité orale améliorée et sa puissance renforcent encore son applicabilité dans diverses études scientifiques .

Activité Biologique

GSK429286A is a selective inhibitor of Rho-associated coiled-coil protein kinases 1 and 2 (ROCK1 and ROCK2). This compound has garnered attention due to its potential therapeutic applications in various conditions, including cardiovascular diseases, cancer, and ischemic injuries. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound functions primarily by inhibiting ROCK1 and ROCK2, which are key regulators of actin cytoskeleton dynamics, cell motility, and contraction. The compound exhibits different inhibitory potencies for these kinases, with IC50 values of 14 nM for ROCK1 and 63 nM for ROCK2 . By inhibiting these kinases, this compound can modulate various cellular responses such as migration, adhesion, and contraction.

Cell Migration and Adhesion

Research has demonstrated that this compound significantly enhances cell migration and adhesion in endothelial cells. In a study involving human umbilical vein endothelial cells (HUVECs), treatment with this compound improved cell adhesion to laminin but not to fibronectin . Furthermore, time-lapse tracking revealed that this compound increased endothelial cell velocity and accumulated distance compared to controls. This suggests that the compound may promote angiogenesis by enhancing endothelial cell functions critical for new blood vessel formation.

Blood Flow Recovery

This compound has shown promising results in preclinical models of ischemia. In a mouse model of hindlimb ischemia, systemic administration of this compound significantly enhanced blood flow recovery . Histological analyses indicated an increase in microvessel density in ischemic tissues treated with the compound compared to controls. These findings highlight the potential of this compound as a therapeutic agent for conditions characterized by impaired blood flow.

Case Studies and Experimental Evidence

- Hypertensive Rat Model : In male Sprague-Dawley rats with spontaneous hypertension, oral administration of this compound (30 mg/kg) resulted in a significant reduction in mean arterial pressure, with maximum decreases observed at 50 mmHg after nearly two hours . This effect underscores the compound's potential utility in managing hypertension.

- Endothelial Tube Formation : A study investigating the effects of ROCK inhibition on endothelial tube formation revealed that knockdown of ROCK1 (but not ROCK2) enhanced tube length and branching in vitro . This indicates that selective inhibition of ROCK1 may have therapeutic benefits in promoting vascular repair.

- Cancer Research : In a virtual screening study for GSK3β inhibitors, this compound exhibited favorable binding affinities and drug-like properties . Its role as a selective ROCK inhibitor positions it as a candidate for further investigation in cancer management due to ROCK's involvement in tumor progression and metastasis.

Summary of Biological Activity

Propriétés

IUPAC Name |

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIIUAHHAZEXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463946 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864082-47-3 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864082-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Rho-15?

A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []

Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?

A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:

- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]

- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]

- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]

Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?

A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.

Q4: What is the molecular formula and weight of Rho-15?

A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.

Q5: Is there any available spectroscopic data for Rho-15?

A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.

Q6: How do structural modifications of Rho-15 affect its activity?

A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.

Q7: What is known about the stability of Rho-15 under different conditions?

A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.

Q8: What is the pharmacokinetic profile of Rho-15 in animal models?

A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.

Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?

A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.

Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?

A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.

Q11: What is known about the toxicity and safety profile of Rho-15?

A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.

Q12: Are there any specific drug delivery strategies being explored for Rho-15?

A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.

Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?

A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.

Q14: What is the connection between Rho-15 and Escherichia coli?

A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]

Q15: How does the rho-15 mutation impact E. coli?

A15: The rho-15 mutation in E. coli can lead to:

- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]

- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]

- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]

Q16: How does the rho-15 mutation relate to methionine auxotrophy?

A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.

Q17: Can the rho-15 mutation be suppressed?

A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.

Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?

A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []

Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?

A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.